Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate

Brand Name: Vulcanchem
CAS No.: 636574-35-1
VCID: VC2822021
InChI: InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13)
SMILES: COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate

CAS No.: 636574-35-1

Cat. No.: VC2822021

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate - 636574-35-1

Specification

CAS No. 636574-35-1
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13)
Standard InChI Key FFXBOPGNCMMISO-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl
Canonical SMILES COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl

Introduction

Structural and Physical Properties

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is characterized by its unique structure containing a benzimidazole core substituted with a chloromethyl group at the 2-position and a methyl carboxylate group at the 7-position. This configuration confers specific chemical properties that make it valuable in various applications.

Basic Properties

The fundamental physical and chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number636574-35-1
Molecular FormulaC₁₀H₉ClN₂O₂
Molecular Weight224.64 g/mol
SMILESCOC(=O)C1=C2C(=CC=C1)NC(=N2)CCl
InChIInChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13)
InChIKeyFFXBOPGNCMMISO-UHFFFAOYSA-N

The compound's structure features three key functional groups: a benzimidazole ring system, a chloromethyl substituent, and a methyl ester group . This unique combination of functional groups contributes to its reactivity and potential applications in various fields of chemistry.

Structural Characteristics

The benzimidazole core consists of a fused benzene and imidazole ring system, which provides rigidity and planarity to the molecule. The chloromethyl group at the 2-position introduces a reactive site for nucleophilic substitution reactions, making it valuable as a synthetic intermediate. The methyl carboxylate group at the 7-position can undergo hydrolysis, transesterification, and other transformations typical of ester functionalities.

Spectroscopic Properties

Mass spectrometry analysis of this compound reveals distinct fragmentation patterns, with the predicted collision cross section (CCS) values for different adducts as shown below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺225.04253144.3
[M+Na]⁺247.02447158.3
[M+NH₄]⁺242.06907152.1
[M+K]⁺262.99841153.6
[M-H]⁻223.02797144.5
[M+Na-2H]⁻245.00992150.0
[M]⁺224.03470146.5
[M]⁻224.03580146.5

These spectroscopic properties are valuable for analytical identification and characterization of the compound in research settings .

Synthesis Methods

The synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multi-step reaction procedures that can be optimized by adjusting various reaction parameters.

Analytical Confirmation

Structure confirmation of the synthesized compound typically involves advanced analytical techniques:

  • Nuclear magnetic resonance (NMR) spectroscopy to verify the structural arrangement and confirm the presence of key functional groups

  • Mass spectrometry to determine the molecular weight and fragmentation pattern

  • Infrared spectroscopy to identify characteristic functional group absorptions

  • X-ray crystallography for definitive structural elucidation when necessary

Related Synthetic Procedures

Similar benzimidazole derivatives have been synthesized using procedures that might be adapted for this compound. For instance, some approaches involve:

  • Starting with 2-chloromethylbenzimidazole and introducing protecting groups such as tert-butoxycarbonyl (Boc)

  • Coupling isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization

  • Reactions of protected 2-chloromethylbenzimidazoles with substituted phenols in the presence of bases like potassium carbonate

These related procedures suggest potential synthetic pathways that could be adapted for the specific synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate.

Applications in Medicinal Chemistry

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds with diverse therapeutic potential.

Pharmaceutical Precursor

This compound functions as an important intermediate in the synthesis of more complex pharmaceutical molecules. The reactive chloromethyl group allows for further substitution reactions, enabling the creation of a library of derivatives with potentially enhanced pharmacological properties. The carboxylate functionality provides additional opportunities for structural modification through transesterification or amidation reactions.

Structure-Activity Relationships

Research into benzimidazole derivatives has revealed important structure-activity relationships that inform the development of more effective therapeutic agents. For example, the incorporation of specific substituents at defined positions on the benzimidazole scaffold can significantly alter biological activity profiles . These studies provide valuable insights for medicinal chemists seeking to optimize the pharmacological properties of compounds derived from this chemical scaffold.

Biological Activities and Research Applications

The benzimidazole scaffold, including derivatives of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, has been extensively studied for various biological activities.

Enzyme Inhibition

Benzimidazole derivatives have demonstrated inhibitory effects on several enzymes of pharmacological interest. Some related compounds have shown activity as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), suggesting potential applications in the treatment of inflammatory conditions .

Structure-Based Drug Design

The well-defined structure of this compound makes it valuable in structure-based drug design approaches. Researchers can use computational modeling to predict how structural modifications might affect binding to biological targets, accelerating the drug discovery process . The compound's rigid benzimidazole core provides a stable scaffold for building more complex molecules with specific three-dimensional arrangements.

Pharmaceutical Research Tools

Beyond its direct therapeutic applications, this compound serves as a research tool in pharmaceutical studies:

  • As a probe for investigating biological mechanisms involving benzimidazole-sensitive pathways

  • As a standard compound for developing and validating analytical methods

  • As a starting material for creating chemical libraries for high-throughput screening

Chemical Synthesis Applications

Beyond its pharmaceutical relevance, Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate plays important roles in various synthetic applications.

Versatile Intermediate

Current Research and Future Directions

Research involving benzimidazole derivatives, including those related to Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate, continues to expand our understanding of their potential applications.

Medicinal Chemistry Advances

Recent studies have focused on optimizing benzimidazole derivatives for specific therapeutic targets. For example, research has identified benzimidazole-based dual inhibitors of sEH and FLAP with promising activity profiles for anti-inflammatory applications . These findings suggest potential new directions for developing derivatives of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate with enhanced therapeutic properties.

Synthetic Methodology Improvements

Ongoing research aims to develop more efficient and sustainable methods for synthesizing benzimidazole derivatives. For instance, some researchers have worked on improving synthetic strategies by addressing issues of low yield and limited scalability . These methodological advances could enhance the accessibility and utility of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate and related compounds.

Structure Optimization

Structure-activity relationship studies continue to refine our understanding of how specific modifications to the benzimidazole scaffold affect biological activity. This research guides the rational design of derivatives with improved properties such as enhanced potency, selectivity, or bioavailability . For Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate specifically, modifications to the chloromethyl group or carboxylate functionality could yield derivatives with novel properties.

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